N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide)
Description
N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) (CAS: 68516-75-6) is a bis-azo compound characterized by a naphthalene-1,5-diyl core symmetrically substituted with two carboxamide groups. Each carboxamide is further functionalized with a 3-hydroxynaphthalene moiety linked via an azo bond to a 2,3-dichlorophenyl group . The molecular formula is C₄₄H₂₆Cl₄N₆O₄, with a molecular weight of 876.52 g/mol.
Properties
CAS No. |
68516-75-6 |
|---|---|
Molecular Formula |
C44H26Cl4N6O4 |
Molecular Weight |
844.5 g/mol |
IUPAC Name |
4-[(2,3-dichlorophenyl)diazenyl]-N-[5-[[4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]naphthalen-1-yl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C44H26Cl4N6O4/c45-31-15-7-19-35(37(31)47)51-53-39-25-11-3-1-9-23(25)21-29(41(39)55)43(57)49-33-17-5-14-28-27(33)13-6-18-34(28)50-44(58)30-22-24-10-2-4-12-26(24)40(42(30)56)54-52-36-20-8-16-32(46)38(36)48/h1-22,55-56H,(H,49,57)(H,50,58) |
InChI Key |
JFWLZGFQYNTGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C(=CC=C3)Cl)Cl)O)C(=O)NC4=CC=CC5=C4C=CC=C5NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) is a complex organic compound notable for its potential biological activities, particularly due to its azo functional groups. The compound's molecular structure includes two naphthalene units connected by a 1,5-diyl bridge, with a molecular formula of C₄₄H₂₆Cl₄N₆O₄ and a molecular weight of approximately 844.5 g/mol .
Structural Features
The compound features:
- Azo Groups : Known for their vibrant colors and reactivity.
- Hydroxyl and Carboxamide Groups : Enhance solubility in polar solvents and reactivity.
- Dichlorophenyl Substituents : Impart unique chemical reactivity.
The biological activity of N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) is primarily attributed to the reduction of azo groups in biological systems. This reduction can form reactive amines that interact with various enzymes and receptors, influencing cellular signaling pathways. Such interactions can yield therapeutic effects or toxicity depending on the context.
Potential Activities
Research indicates that similar azo compounds exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses.
- Anticancer Properties : Some azo compounds have demonstrated cytotoxic effects against cancer cell lines.
Antimicrobial Studies
A study examined the antimicrobial properties of azo compounds similar to N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide). Results indicated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Anticancer Activity
In vitro studies on structurally related azo compounds have shown cytotoxic effects on various cancer cell lines. The compounds were found to induce apoptosis through the activation of caspase pathways. This suggests that N,N'-Naphthalene-1,5-diylbis(4-((2,3-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) could potentially be developed as an anticancer agent.
Interaction with Biological Macromolecules
Research has focused on how this compound interacts with proteins and nucleic acids. Such interactions are crucial for understanding its potential therapeutic effects or toxicological risks. For instance, binding studies have shown that similar azo compounds can modify protein function through non-covalent interactions or covalent modifications upon reduction to amines.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N'-Naphthalene-1,5-diylbis(4-((2-methoxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide) | Similar naphthalene core | Different substituents lead to varying solubility |
| N,N'-Phenylene-1,4-bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) | Azo linkage similar | May exhibit different biological activity due to structural variations |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares the target compound with analogous bis-azo derivatives, focusing on structural variations and physicochemical properties inferred from the evidence:
Key Observations:
Chlorine Substitution: The target compound contains four chlorine atoms, fewer than Analog 1 (six Cl) but more than Analog 3 (two Cl). Chlorine increases molecular weight and lipophilicity (LogP), influencing solubility and environmental persistence .
Core Structure :
- The naphthalene-1,5-diyl core in the target compound provides extended conjugation compared to Analog 1’s dichloro-phenylene core, which may affect UV-Vis absorption properties .
- Analog 3’s oxadiazole ring enhances planarity and thermal stability, making it distinct from the purely aromatic cores of other analogs .
Functional Groups :
- The 3-hydroxynaphthalene moiety in all compounds enables hydrogen bonding, critical for crystal packing (as per Etter’s hydrogen-bonding theory ).
- Analog 3’s N-methyl group reduces hydrogen-bonding capacity compared to the target’s free carboxamide .
Research Findings and Data Gaps
- Synthesis and Stability: No explicit synthesis routes or stability data (e.g., thermal degradation) are provided in the evidence. However, the prevalence of azo bonds suggests sensitivity to UV light and reductants, common in bis-azo compounds .
- Hydrogen-bonding patterns (e.g., R₂²(8) motifs) could theoretically be analyzed using graph-set notation .
Preparation Methods
Detailed Preparation Methodology
Synthesis of Key Intermediates
Preparation of 2,3-Dichloro-1,4-naphthoquinone
A crucial intermediate for the azo coupling step is 2,3-dichloro-1,4-naphthoquinone, which can be prepared by chlorination of 1,4-naphthoquinone using chlorine gas in the presence of catalysts or solvents such as phosphoric acid esters, methyl urea, or butanols to enhance selectivity and yield. The process involves:
- Dissolution of 1-naphthylamine-4-sodium sulfonate in water with pH adjustment to 2-5.
- Addition of iron or zinc powders or their salts (1-10% weight relative to substrate).
- Introduction of chlorine gas at controlled rates and temperatures (~90°C).
- Cooling and filtration to isolate crude 2,3-dichloro-1,4-naphthoquinone, followed by crystallization to achieve purity ≥98.5%.
This method is notable for its use of water as a solvent, minimizing organic solvent recovery issues and chlorine gas pollution.
Formation of Azo Linkages
The azo groups (-N=N-) in the target compound are formed by diazotization of 2,3-dichloroaniline derivatives followed by azo coupling with hydroxynaphthalene-2-carboxamide derivatives. The general steps are:
- Diazotization: 2,3-dichloroaniline is treated with nitrous acid under acidic conditions to form the diazonium salt.
- Coupling: The diazonium salt is reacted with 3-hydroxynaphthalene-2-carboxamide or its derivatives at controlled pH and temperature to form the azo bond.
This step requires careful pH control (usually mildly alkaline) to ensure coupling efficiency and minimize side reactions.
Amide Bond Formation Linking Naphthalene Units
The two azo-coupled naphthalene carboxamide units are linked via a naphthalene-1,5-diyl core through amide bond formation. This typically involves:
- Activation of carboxylic acid groups on hydroxynaphthalene-2-carboxylic acid derivatives using coupling agents (e.g., carbodiimides like DCC or EDC).
- Reaction with amino groups on the naphthalene-1,5-diamine to form the bis-amide linkage.
This step is generally conducted under anhydrous conditions in organic solvents such as DMF or DMSO at moderate temperatures to ensure high yield and purity.
Summary of Preparation Steps in Tabular Form
Research Findings and Analytical Data
- The compound exhibits high thermal stability with a boiling point above 900ºC and a flash point over 500ºC, indicating robustness for industrial applications.
- The azo coupling and amide bond formation steps are critical for controlling color properties and molecular stability, as reported in azo dye synthesis literature.
- Purification via crystallization after chlorination and coupling steps is essential to achieve product purity above 98%, which is vital for consistent performance in applications such as pigments or biochemical probes.
- The use of aqueous media in chlorination reduces environmental impact and operational hazards associated with chlorine gas handling.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for structural characterization of this compound, and how should data interpretation be approached?
- Methodology : Use a combination of FT-IR (to confirm hydroxyl, azo, and amide groups via O–H stretch at ~3300 cm⁻¹, N=N stretch at ~1500 cm⁻¹, and C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (to resolve aromatic protons and carbons, particularly the dichlorophenyl and naphthalene moieties). Cross-validate with UV-Vis spectroscopy (λmax ~450–550 nm due to π→π* transitions in the azo-chromophore) .
- Critical Note : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment. Compare with analogous azo-naphthalene derivatives to resolve ambiguities .
Q. How can the thermal stability of the azo linkage in this compound be experimentally assessed?
- Methodology : Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂ or Ar) at a heating rate of 10°C/min. Monitor mass loss between 200–300°C, characteristic of azo bond cleavage. Complement with differential scanning calorimetry (DSC) to detect exothermic decomposition events. Validate with HPLC-MS post-thermal treatment to identify degradation products .
Q. What synthetic strategies are reported for similar bis-azo-naphthalene carboxamides, and what are their limitations?
- Methodology : Traditional routes involve diazo coupling between naphthol derivatives and dichloroaniline intermediates in acidic media. Key challenges include controlling regioselectivity (para vs. ortho coupling) and minimizing hydrolysis of the carboxamide group. Use ice-cold conditions (0–5°C) and dropwise addition of nitrosating agents (NaNO₂/HCl) to improve yield .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and photostability of this compound?
- Methodology : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) and compare with experimental data. Assess photostability by modeling bond dissociation energies (BDEs) of the azo group under UV irradiation .
- Data Contradiction : If experimental λmax deviates >20 nm from simulated values, re-evaluate solvent effects (PCM models) or consider aggregation-induced spectral shifts .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
- Methodology : The compound’s planar, conjugated structure promotes π-π stacking, leading to amorphous precipitates. Use mixed-solvent systems (e.g., DMF/water) for slow evaporation. For SHELXL refinement , prioritize high-resolution data (≤1.0 Å) to resolve disorder in the dichlorophenyl groups. If twinning occurs, apply SHELXD for structure solution and SHELXL-TWIN for refinement .
Q. How can researchers design experiments to assess environmental persistence and degradation pathways?
- Methodology : Conduct aqueous photolysis studies under simulated sunlight (λ > 290 nm) with HPLC-MS monitoring. Track azo bond cleavage (m/z ~250–300 fragments) and hydroxylated byproducts. For computational assessment, use EPI Suite to estimate biodegradation half-lives and ECOSAR for aquatic toxicity profiling .
Key Research Considerations
- Synthetic Optimization : Replace traditional diazotization with microwave-assisted synthesis to enhance yield and reduce reaction time .
- Toxicity Screening : Prioritize Ames testing for mutagenicity due to azo group reduction potential .
- Environmental Impact : Use QSPR models to predict log Kow and bioaccumulation factors for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
